molecular formula C16H14ClN3O2S B11113284 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

Cat. No.: B11113284
M. Wt: 347.8 g/mol
InChI Key: ZVOZPPCMJAGRAP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 6-ethoxy-1,3-benzothiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound could also interfere with cellular pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(1,3-benzothiazol-2-yl)urea: Lacks the ethoxy group, which might affect its chemical and biological properties.

    1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.

Uniqueness

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is unique due to the presence of both the 3-chlorophenyl and 6-ethoxy-1,3-benzothiazol-2-yl groups. These structural features might confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C16H14ClN3O2S/c1-2-22-12-6-7-13-14(9-12)23-16(19-13)20-15(21)18-11-5-3-4-10(17)8-11/h3-9H,2H2,1H3,(H2,18,19,20,21)

InChI Key

ZVOZPPCMJAGRAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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